molecular formula C22H26N2O3 B3007294 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 941954-12-7

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B3007294
CAS No.: 941954-12-7
M. Wt: 366.461
InChI Key: ABUYIDXWEDBBPT-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolinone core substituted with an isobutyl group at the 1-position and a meta-tolyloxy (3-methylphenoxy) moiety on the acetamide side chain. This compound is structurally related to agrochemical and pharmacological agents targeting auxin-like pathways or receptor-mediated processes . Its synthesis likely involves coupling 2-(m-tolyloxy)acetic acid with a 6-amino-1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline intermediate, following methodologies analogous to those described for related compounds .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)13-24-20-9-8-18(12-17(20)7-10-22(24)26)23-21(25)14-27-19-6-4-5-16(3)11-19/h4-6,8-9,11-12,15H,7,10,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUYIDXWEDBBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to an m-tolyloxy acetamide group. Its molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2 with a molecular weight of approximately 302.38 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on tetrahydroquinoline derivatives have shown their ability to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by modulating apoptotic pathways.
  • Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing and proliferating.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for treating inflammatory diseases.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as inflammation and tumor growth.
  • Receptor Modulation : It is hypothesized that the compound could bind to specific receptors, altering signaling pathways related to cell survival and proliferation.

Research Findings

Recent studies have highlighted the potential of tetrahydroquinoline derivatives in drug development:

StudyFindings
Identified structural features contributing to biological activity in related compounds.
Demonstrated significant antitumor activity in vitro for similar tetrahydroquinoline derivatives.
Explored the synthesis and characterization of related sulfonamide compounds with promising biological activities.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of tetrahydroquinoline derivatives on human cancer cell lines, showing a dose-dependent inhibition of proliferation and induction of apoptosis.
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration for this compound.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinolinone-Acetamide Family

Several compounds share the tetrahydroquinolinone-acetamide scaffold but differ in substituents, influencing their physicochemical properties and biological activities:

Compound Name Substituents (R1, R2) Molecular Weight Key Features
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide R1 = ethyl; R2 = 3-methoxyphenoxy 354.4 Ethyl chain reduces lipophilicity vs. isobutyl; methoxy enhances polarity.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide R1 = butyl; R2 = thiophen-2-yl 342.5 Thiophene introduces sulfur-mediated interactions; butyl increases hydrophobicity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide Complex bicyclic substituents 484.5 (calc.) Extended aromaticity may enhance receptor binding; higher steric hindrance.
Target compound: N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide R1 = isobutyl; R2 = m-tolyloxy ~370 (estimated) Isobutyl enhances lipophilicity; m-tolyloxy balances steric and electronic effects.

Key Observations :

  • The m-tolyloxy group (meta-methylphenoxy) offers a balance between steric bulk and electron-donating effects, contrasting with the polar methoxy group in or the aromatic thiophene in .

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